REACTION_SMILES
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[Br:1][c:2]1[c:3]([C:10](=[O:11])[OH:12])[n:4][c:5]([S:8][CH3:9])[n:6][cH:7]1.[CH3:13][Si:14]([CH:15]=[N+:16]=[N-:17])([CH3:18])[CH3:19].[CH3:20][OH:21]>>[Br:1][c:2]1[c:3]([C:10](=[O:11])[O:12][CH3:13])[n:4][c:5]([S:8][CH3:9])[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1ncc(Br)c(C(=O)O)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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COC(=O)c1nc(SC)ncc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |